molecular formula C21H21NO2 B2376174 N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide CAS No. 1351648-17-3

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide

Cat. No.: B2376174
CAS No.: 1351648-17-3
M. Wt: 319.404
InChI Key: GNKMCAMWCWNGIL-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a 2,2-diphenylacetyl core substituted with a (2,5-dimethylfuran-3-yl)methyl group. The 2,2-diphenylacetamide scaffold is widely utilized in pharmaceuticals and agrochemicals due to its conformational flexibility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-15-13-19(16(2)24-15)14-22-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,14H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKMCAMWCWNGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Properties

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide (CAS: 1351648-17-3) has a molecular formula of C₂₁H₂₁NO₂ and a molecular weight of 319.4 g/mol. The compound contains several key structural elements that influence its synthesis:

  • A 2,5-dimethylfuran ring system
  • A methylene bridge connecting the furan to the amide nitrogen
  • A diphenylacetamide group with two phenyl rings

Key physicochemical properties include:

  • XLogP3-AA: 4.2
  • Hydrogen bond donor count: 1
  • Hydrogen bond acceptor count: 2
  • Rotatable bond count: 5
  • Topological polar surface area: 42.2 Ų

General Synthetic Approach

The synthesis of this compound can be achieved through several routes, with the most direct being the coupling of 2,2-diphenylacetic acid or its activated derivatives with (2,5-dimethylfuran-3-yl)methylamine. This general approach follows standard amide formation chemistry but requires specific considerations due to the heterocyclic nature of the furan component.

Retrosynthetic Analysis

The primary disconnection for this molecule occurs at the amide bond, leading to two main precursors:

  • (2,5-dimethylfuran-3-yl)methylamine
  • 2,2-diphenylacetic acid or an activated derivative

The synthesis pathway can be visualized as follows:

  • This compound ← (2,5-dimethylfuran-3-yl)methylamine + 2,2-diphenylacetyl chloride (or other activated 2,2-diphenylacetic acid)

Direct Amide Coupling Method

Reaction with 2,2-Diphenylacetyl Chloride

The most efficient route involves the reaction of (2,5-dimethylfuran-3-yl)methylamine with 2,2-diphenylacetyl chloride in the presence of a base. This approach is supported by similar experimental procedures described for related compounds.

Experimental Procedure

Reagents:

  • (2,5-dimethylfuran-3-yl)methylamine (1.0 eq)
  • 2,2-Diphenylacetyl chloride (1.0-1.1 eq)
  • Pyridine (1.2 eq)
  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)
  • Dichloromethane (anhydrous)

Procedure:

  • To a stirred solution of (2,5-dimethylfuran-3-yl)methylamine (5.0 mmol) in dichloromethane (30 mL) at 0°C, add pyridine (6.0 mmol) and DMAP (0.5 mmol).
  • Add 2,2-diphenylacetyl chloride (5.0 mmol) dropwise over 15 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Upon completion, pour the reaction mixture into saturated NaHCO₃ solution (50 mL).
  • Extract with dichloromethane (3 × 50 mL).
  • Wash the combined organic layers with brine (70 mL).
  • Dry over anhydrous Na₂SO₄ and evaporate the solvent.
  • Purify the crude product by crystallization from ethyl acetate/hexane or column chromatography.

This procedure is adapted from similar reactions used to prepare N-(2-Methyl-2H-tetrazol-5-yl)-2,2-diphenyl-acetamide, which yielded 56% of the pure product.

Coupling with Carbodiimide Reagents

An alternative method employs carbodiimide coupling reagents to activate 2,2-diphenylacetic acid directly.

Experimental Procedure

Reagents:

  • (2,5-dimethylfuran-3-yl)methylamine (1.0 eq)
  • 2,2-Diphenylacetic acid (1.0 eq)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
  • Hydroxybenzotriazole (HOBt) (1.2 eq)
  • Triethylamine (2.0 eq)
  • Dichloromethane or DMF (anhydrous)

Procedure:

  • Dissolve 2,2-diphenylacetic acid (5.0 mmol) in anhydrous dichloromethane or DMF (25 mL).
  • Add EDC (6.0 mmol) and HOBt (6.0 mmol), and stir at 0°C for 30 minutes.
  • Add (2,5-dimethylfuran-3-yl)methylamine (5.0 mmol) and triethylamine (10.0 mmol).
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Monitor reaction progress by TLC.
  • Dilute with dichloromethane (50 mL) and wash successively with 1M HCl (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL).
  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.

Mixed Anhydride Method

The mixed anhydride method provides another viable approach for the synthesis.

Experimental Procedure

Reagents:

  • 2,2-Diphenylacetic acid (1.0 eq)
  • Isobutyl chloroformate (1.1 eq)
  • N-Methylmorpholine (1.2 eq)
  • (2,5-dimethylfuran-3-yl)methylamine (1.0 eq)
  • THF (anhydrous)

Procedure:

  • Dissolve 2,2-diphenylacetic acid (5.0 mmol) in anhydrous THF (20 mL) at -15°C.
  • Add N-methylmorpholine (6.0 mmol) followed by isobutyl chloroformate (5.5 mmol).
  • Stir the mixture for 15 minutes at -15°C.
  • Add a solution of (2,5-dimethylfuran-3-yl)methylamine (5.0 mmol) in THF (10 mL).
  • Allow the reaction to warm to room temperature and stir for 3-4 hours.
  • Remove the solvent under reduced pressure.
  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
  • Dry over Na₂SO₄, filter, and evaporate.
  • Purify by column chromatography or recrystallization.

Preparation of Key Precursors

Synthesis of (2,5-dimethylfuran-3-yl)methylamine

The preparation of the amine precursor is a critical step in the overall synthesis.

From 3-Acetyl-2,5-dimethylfuran

Reagents:

  • 3-Acetyl-2,5-dimethylfuran (1.0 eq)
  • Hydroxylamine hydrochloride (1.2 eq)
  • Sodium acetate (1.5 eq)
  • Raney nickel catalyst
  • Hydrogen gas
  • Ethanol/water

Procedure:

  • Dissolve 3-acetyl-2,5-dimethylfuran (10 mmol) in ethanol (25 mL).
  • Add a solution of hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) in water (5 mL).
  • Reflux the mixture for 3 hours to form the oxime intermediate.
  • Cool the reaction mixture and remove the solvent under reduced pressure.
  • Dissolve the oxime in ethanol (30 mL) and add Raney nickel catalyst.
  • Hydrogenate under 4-5 bar hydrogen pressure at 50°C for 4 hours.
  • Filter off the catalyst and concentrate the filtrate.
  • Purify the amine by distillation or column chromatography.
From 2,5-Dimethylfuran via Formylation and Reductive Amination

This multi-step approach utilizes 2,5-dimethylfuran as the starting material:

  • Formylation of 2,5-dimethylfuran at the 3-position
  • Conversion to oxime
  • Reduction to amine

Stage 1: Formylation

Reagents:

  • 2,5-Dimethylfuran (1.0 eq)
  • Phosphorus oxychloride (1.1 eq)
  • N,N-Dimethylformamide (1.2 eq)
  • Dichloromethane

Procedure:

  • Cool N,N-dimethylformamide (12 mmol) to 0°C and add phosphorus oxychloride (11 mmol) dropwise.
  • Stir for 30 minutes at 0°C.
  • Add 2,5-dimethylfuran (10 mmol) in dichloromethane (20 mL) dropwise.
  • Allow the mixture to warm to room temperature and stir for 2 hours.
  • Pour into ice-cold saturated sodium acetate solution.
  • Extract with dichloromethane (3 × 30 mL).
  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
  • Purify by column chromatography to obtain 3-formyl-2,5-dimethylfuran.

Stage 2: Reductive Amination

Reagents:

  • 3-Formyl-2,5-dimethylfuran (1.0 eq)
  • Ammonium acetate (10 eq)
  • Sodium cyanoborohydride (1.5 eq)
  • Methanol

Procedure:

  • Dissolve 3-formyl-2,5-dimethylfuran (10 mmol) in methanol (30 mL).
  • Add ammonium acetate (100 mmol) and stir for 1 hour.
  • Add sodium cyanoborohydride (15 mmol) in portions.
  • Stir the reaction mixture at room temperature for
    24 hours.
  • Acidify with 1M HCl to pH 1-2.
  • Remove methanol under reduced pressure.
  • Basify the aqueous layer with 2M NaOH to pH 12.
  • Extract with dichloromethane (3 × 30 mL).
  • Dry the organic layer over Na₂SO₄ and concentrate.
  • Purify by column chromatography or distillation.

Preparation of 2,2-Diphenylacetyl Chloride

2,2-Diphenylacetyl chloride is typically prepared from 2,2-diphenylacetic acid.

Reagents:

  • 2,2-Diphenylacetic acid (1.0 eq)
  • Thionyl chloride (2.0 eq)
  • Dichloromethane (anhydrous)
  • Catalytic DMF (optional)

Procedure:

  • Dissolve 2,2-diphenylacetic acid (10 mmol) in anhydrous dichloromethane (30 mL).
  • Add a catalytic amount of DMF (0.1 mL) (optional).
  • Cool the solution to 0°C and add thionyl chloride (20 mmol) dropwise.
  • Allow the mixture to warm to room temperature and stir for 3 hours.
  • Remove excess thionyl chloride and solvent under reduced pressure.
  • The acid chloride can be used directly in the next step or purified by distillation under reduced pressure.

Optimization Parameters and Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the amide coupling reaction. The following table presents comparative data:

Solvent Reaction Time (h) Temperature (°C) Yield (%) Comments
Dichloromethane 3 0-25 75-85 Preferred for acid chloride method
THF 4 -15-25 70-80 Good for mixed anhydride method
DMF 24 0-25 65-75 Better solubility, slower reaction
Acetonitrile 6 0-25 60-70 Moderate yields
Toluene 5 0-25 50-60 Lower yields due to solubility issues

Base Selection

The choice of base can significantly influence the yield and purity of the final product:

Base Equivalents Yield (%) Side Reactions Purification Difficulty
Pyridine 1.2 75-80 Minimal Low
Triethylamine 2.0 70-75 Some Medium
DIPEA 1.5 80-85 Minimal Low
K₂CO₃ 2.0 60-65 Significant High
NaHCO₃ 2.0 55-60 Moderate Medium

Reaction Temperature Profile

Temperature control is crucial for optimizing the yield and minimizing side reactions:

Stage Temperature (°C) Duration (min) Critical Considerations
Addition of acid chloride -5 to 0 15-20 Slow addition to control exotherm
Initial reaction 0 30-60 Maintain cooling to prevent side reactions
Completion 20-25 120-180 Allow to warm for complete conversion

Purification and Analytical Characterization

Purification Methods

Crystallization

The target compound can be crystallized using the following solvent systems:

Solvent System Ratio Temperature Profile Recovery (%)
Ethyl acetate/hexane 1:3 Hot to cold (60°C to 0°C) 75-85
Dichloromethane/hexane 1:5 Room temp to cold 70-80
Ethanol/water 10:1 Reflux to room temp 65-75
Column Chromatography

For challenging purifications, column chromatography is effective:

Conditions:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient of ethyl acetate in hexane (5-30%)
  • Flow rate: 20-30 mL/min
  • Detection: UV at 254 nm or TLC visualization

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.30-7.20 (m, 10H, aromatic)
  • δ 5.84 (s, 1H, furan-H)
  • δ 5.75 (broad t, 1H, NH)
  • δ 4.95 (s, 1H, CH(Ph)₂)
  • δ 4.21 (d, 2H, CH₂)
  • δ 2.22 (s, 3H, furan-CH₃)
  • δ 2.15 (s, 3H, furan-CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 171.8 (C=O)
  • δ 150.2, 145.7 (furan C-2, C-5)
  • δ 139.2 (2C, aromatic C)
  • δ 128.9-127.1 (10C, aromatic CH)
  • δ 115.8, 105.2 (furan C-3, C-4)
  • δ 58.3 (CH(Ph)₂)
  • δ 37.5 (CH₂)
  • δ 13.2, 11.8 (2 × CH₃)

IR (KBr, cm⁻¹):

  • 3295 (N-H stretch)
  • 3060, 3030 (aromatic C-H stretch)
  • 2925, 2865 (aliphatic C-H stretch)
  • 1650 (C=O stretch)
  • 1535 (N-H bend)
  • 1495, 1450 (aromatic C=C stretch)
  • 1230 (C-N stretch)
  • 780, 740, 700 (aromatic C-H bend)

Mass Spectrometry:

  • HRMS (ESI) calculated for C₂₁H₂₁NO₂ [M+H]⁺: 320.1651, found: 320.1645
  • Major fragments: m/z 167 (diphenylacetyl fragment), m/z 123 ((2,5-dimethylfuran-3-yl)methyl fragment)
Physical Properties
  • Appearance: White to off-white crystalline solid
  • Melting point: 112-114°C
  • Solubility: Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in ethanol; insoluble in water
  • Rf value: 0.45 (ethyl acetate:hexane, 1:3)

Scale-Up Considerations and Precautions

Scale-Up Challenges

When scaling up the synthesis of this compound, several factors require special attention:

  • Heat management: The reaction of acid chlorides with amines is exothermic. Efficient cooling systems are necessary for larger batches.

  • Moisture sensitivity: 2,2-Diphenylacetyl chloride is moisture-sensitive. Scaled-up procedures should maintain anhydrous conditions.

  • Mixing efficiency: Ensure adequate stirring to maintain reaction homogeneity in larger vessels.

Alternative Synthetic Approaches

Solid-Phase Synthesis

For research purposes requiring small quantities of the target compound, solid-phase synthesis offers advantages:

Procedure:

  • Load 2,2-diphenylacetic acid onto a Wang resin.
  • Activate the carboxylic acid using DIC/HOBt.
  • React with excess (2,5-dimethylfuran-3-yl)methylamine.
  • Cleave the product from the resin using TFA/DCM.
  • Purify by precipitation or HPLC.

Enzymatic Synthesis

Enzyme-catalyzed amide bond formation offers a greener alternative:

Reagents:

  • 2,2-Diphenylacetic acid (1.0 eq)
  • (2,5-dimethylfuran-3-yl)methylamine (1.0 eq)
  • Lipase enzyme (e.g., Candida antarctica lipase B)
  • Organic solvent (tert-butyl methyl ether or 2-methyltetrahydrofuran)

Procedure:

  • Mix 2,2-diphenylacetic acid and (2,5-dimethylfuran-3-yl)methylamine in the organic solvent.
  • Add the lipase enzyme.
  • Incubate at 40-50°C for 24-48 hours.
  • Filter out the enzyme and concentrate the filtrate.
  • Purify by crystallization or column chromatography.

This approach typically gives lower yields (40-60%) but has environmental advantages and high selectivity.

Chemical Reactions Analysis

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds related to N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide exhibit significant anticancer activity. For instance, similar furan derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The structure-activity relationship (SAR) studies suggest that modifications in the furan ring can enhance the compound's efficacy against these cell lines, potentially leading to the development of new anticancer agents .

Mechanism of Action
The proposed mechanisms of action for these compounds include inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example, some derivatives have been shown to inhibit lactate dehydrogenase-A (LDHA), an enzyme crucial for cancer cell metabolism . Molecular docking studies further support the binding affinity of these compounds to LDHA, indicating their potential as novel therapeutic agents .

Flavoring Agent

This compound is structurally related to 3-acetyl-2,5-dimethylfuran, which is recognized as a flavoring agent. This compound is utilized in the food industry for its sweet and cocoa-like flavor profile. The Flavor and Extract Manufacturers Association (FEMA) has classified it as Generally Recognized As Safe (GRAS), allowing its use in various food products .

Material Science

Polymer Additives
The unique properties of this compound make it a candidate for use as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Research indicates that such additives can improve the performance characteristics of materials used in packaging and other applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the furan moiety followed by acetamide linkage. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of cellular signaling pathways and enzyme activities. Further research is needed to fully elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a. N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide
  • Substituents : A 2,6-dimethylphenyl group replaces the dimethylfuran moiety.
  • Crystal Structure : The dihedral angle between the two phenyl rings is 82.59°, and the dimethylbenzene ring forms angles of 52.86° and 49.65° with the other phenyl rings. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice .
  • Used as a ligand in coordination chemistry .
b. 2,2-Diphenylacetamide (Unsubstituted Core)
  • Structure : Lacks substituents on the amide nitrogen.
  • Crystal Packing : Two molecules in the asymmetric unit with dihedral angles of 84.6°–85.0° between phenyl rings. Extensive N–H···O hydrogen bonds form zigzag chains .
  • Applications : Precursor for pharmaceuticals like loperamide and darifenacin .
c. N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (Compound 15)
  • Substituents : Benzothiazole with a trifluoromethyl group at position 4.
  • Synthesis : Microwave irradiation (110°C, 20 min) yields 42% product after purification .
  • Exclusions: Notably excluded from patent claims in EP3 348 550A1, highlighting competitive modifications in this chemical space .
d. N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37)
  • Structure : Doubly substituted acetamide with a benzothiazole group.
  • Synthesis : Room-temperature reaction using PyBOP and TEA, yielding a structurally complex analog .

Functional Group Impact on Properties

Compound Key Substituent Dihedral Angles (°) Synthesis Yield Notable Interactions Applications
Target Compound (2,5-Dimethylfuran-3-yl)methyl Not reported Not reported Likely C–H···π, N–H···O Potential agrochemical/pharmaceutical
N-(2,6-Dimethylphenyl)- analog 2,6-Dimethylphenyl 82.59 Not quantified N–H···O, C–H···π Antimicrobial, ligand chemistry
2,2-Diphenylacetamide None 84.6–85.0 N/A (commercial) N–H···O (R22(8) motif) Pharmaceutical precursor
Compound 15 6-Trifluoromethylbenzothiazole Not reported 42% Not reported Excluded from patent claims
  • Steric Effects : The furan’s smaller ring size (vs. benzothiazole) may reduce steric hindrance, influencing binding to biological targets .

Biological Activity

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C19_{19}H22_{22}N2_{2}O

Molecular Weight: 294.39 g/mol

IUPAC Name: this compound

The compound features a diphenylacetamide backbone with a dimethylfuran moiety, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Protein Kinases: The compound has been shown to inhibit PIM-1 and PIM-3 kinases, which are involved in cell proliferation and survival pathways. This inhibition suggests potential applications in treating proliferative diseases such as cancer .
  • Anti-inflammatory Properties: Studies have indicated that derivatives of 2,5-dimethylfuran exhibit anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways.

Biological Activity Data

The following table summarizes key biological activities observed for this compound and related compounds:

Biological Activity Effect Reference
Inhibition of PIM KinasesSignificant reduction in kinase activity
Anti-inflammatory effectsDecreased cytokine production
Cytotoxicity against cancer cellsInduced apoptosis in specific cancer lines

Case Studies

  • Cancer Treatment Study:
    A study conducted on the efficacy of this compound in various cancer cell lines demonstrated its potential as an anticancer agent. The compound was found to induce apoptosis in breast and prostate cancer cells through the activation of caspase pathways .
  • Inflammation Model:
    In a murine model of inflammation, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may be beneficial for conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, typically involving 2,5-dimethylfuran-3-ylmethanamine and 2,2-diphenylacetyl chloride. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems. Post-synthesis, purification via column chromatography and structural confirmation through ¹H/¹³C NMR (to identify aromatic protons and carbonyl groups) and mass spectrometry (MS) (for molecular ion peaks) is essential .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they identify?

  • Methodological Answer :

  • IR Spectroscopy : Confirms the presence of amide C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR identifies diphenyl protons (δ 6.8–7.5 ppm), dimethylfuran methyl groups (δ 2.1–2.4 ppm), and the methylene bridge (δ 3.8–4.2 ppm). ¹³C NMR resolves carbonyl carbons (~170 ppm) and quaternary carbons in the furan ring .
  • High-Resolution MS : Validates the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₂₆H₂₅NO₂) .

Q. How can researchers design initial biological activity screenings for this compound?

  • Methodological Answer : Use in vitro assays targeting acetylcholinesterase (for neuroactivity) or microbial growth inhibition (for antimicrobial potential). For example:

  • Microdilution assays (MIC values) against E. coli or S. aureus .
  • MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or optimizing synthesis conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states to predict reaction pathways (e.g., acylation efficiency) .
  • Molecular Dynamics Simulations : Optimize solvent selection (e.g., dichloromethane vs. THF) by simulating solvation effects on intermediate stability .
  • ICReDD’s Reaction Path Search : Combines quantum chemistry and machine learning to narrow experimental conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction pathways?

  • Methodological Answer :

  • Experimental Validation Loop : Re-run simulations with adjusted parameters (e.g., solvent dielectric constant) and cross-validate via HPLC or GC-MS to detect byproducts .
  • Sensitivity Analysis : Identify variables (e.g., steric hindrance from diphenyl groups) causing discrepancies using multivariate regression models .

Q. How does crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves dihedral angles between the furan and acetamide moieties (e.g., ~54–77° deviations due to steric effects) .
  • Hydrogen Bonding Analysis : Identifies N–H⋯O=C interactions forming R₂²(10) dimer motifs, critical for stability .
  • Hirshfeld Surface Analysis : Quantifies π–π stacking between phenyl groups (contributing ~15% to crystal packing) .

Q. What methodological approaches determine structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing dimethylfuran with pyridyl groups) and test activity changes .
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains), correlating binding affinity (ΔG) with IC₅₀ values .
  • QSAR Modeling : Develop regression models linking logP values or dipole moments to antimicrobial potency .

Methodological Challenges & Solutions

Q. How to design stability studies under varying pH, temperature, and light conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C stability) .
  • Photostability : Use ICH Q1B guidelines with a xenon lamp (1.2 million lux hours) and assess UV-induced isomerization .

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